

Application Note: Quantification of Levonorgestrel in Human Plasma by LC-MS/MS

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Compound Focus: Norgestrel-d5

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Introduction

Levonorgestrel (LNG) is a synthetic progestin widely used in various contraceptive formulations, including oral tablets, subdermal implants, and intrauterine systems [1]. Monitoring its concentration in human plasma is crucial for pharmacokinetic studies, especially for formulations like subdermal implants that release the hormone at very low concentrations, making highly sensitive and specific analytical methods essential [1]. This application note describes a validated, highly sensitive LC-MS/MS method for quantifying levonorgestrel in human plasma, suitable for supporting drug interaction studies in clinical populations such as women living with HIV [1].

Experimental Protocol

2.1. Chemicals and Reagents

- **Analyte:** Levonorgestrel (98% pure) [1].
- **Internal Standard (IS):** D-(-)-Norgestrel-d7 (98% pure) [1]. *Note: While the searched method uses norgestrel-d7, your requirement for **norgestrel-d5** is a suitable alternative; method parameters will be analogous.*
- **Solvents:** Methanol (HPLC grade), acetonitrile (LC/MS grade), tert-Butyl methyl ether (reagent grade) [1].
- **Additives:** Ammonia aqueous solution (25%) [1].
- **Water:** HPLC grade de-ionized water, further purified to 18.2 MΩ [1].

- **Blank Matrix:** Drug-free human plasma with K₂EDTA as an anticoagulant [1].

2.2. Instrumentation

- **HPLC System:** Accela HPLC system with autosampler and pump [1].
- **Mass Spectrometer:** Triple quadrupole mass spectrometer (e.g., Thermo Quantum Access) with electrospray ionization (ESI) in **positive polarity mode** [1].
- **Analytical Column:** Fortis C18 (3 µm, 100mm × 2.1mm) [1].
- **Pre-column:** 2 µm Quest pre-column [1].
- **Data System:** Software for data acquisition and processing (e.g., LC Quan) [1].

2.3. Chromatographic and Mass Spectrometric Conditions

The table below summarizes the key LC-MS/MS parameters.

Table 1: LC-MS/MS Instrument Parameters

Parameter	Specification
Column Temperature	40 °C [1]
Mobile Phase A	De-ionized water + 0.1% NH ₄ OH [1]
Mobile Phase B	Methanol + 0.1% NH ₄ OH [1]
Gradient	Delivered as a gradient (specific profile not detailed in results)
Flow Rate	400 µL/min [1]
Injection Volume	25 µL [1]
Ionization Mode	Electrospray Ionization (ESI), Positive [1]

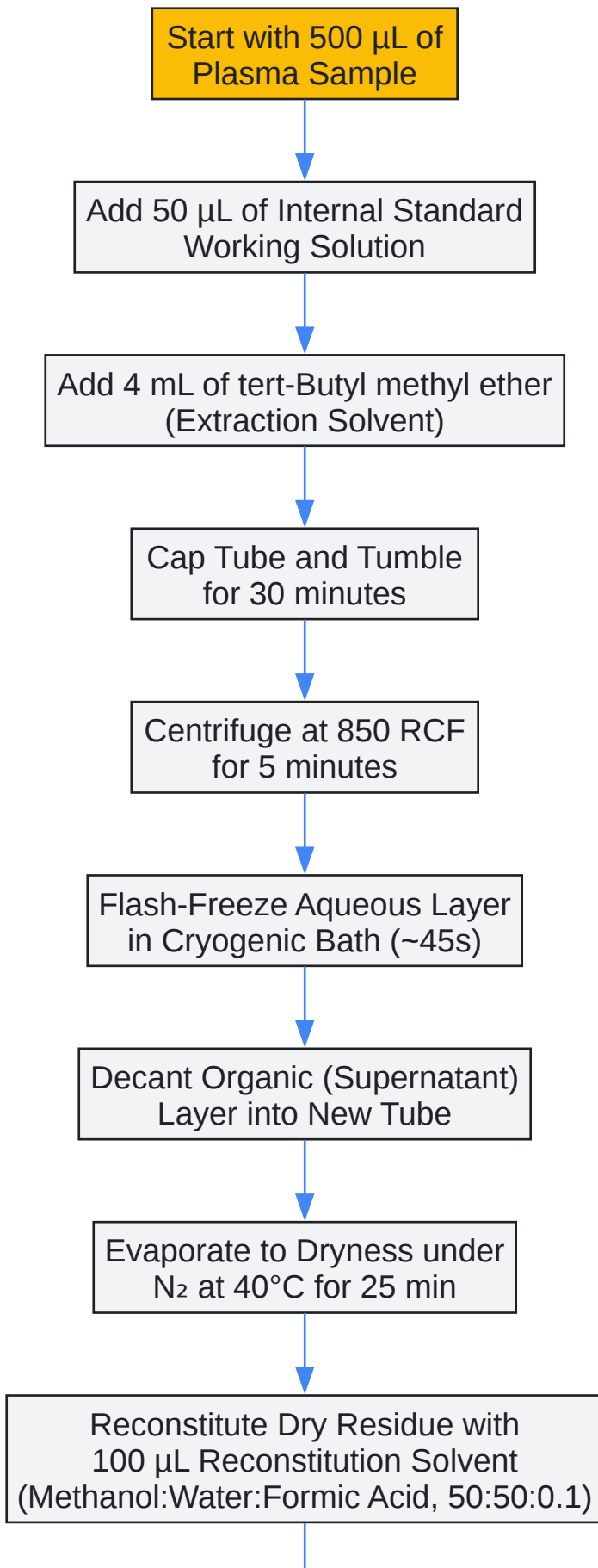
| **MRM Transitions** | LNG: 313.2 → 245.2 *m/z* [1] IS (Norgestrel-d7): 320.1 → 251.2 *m/z* [1] | | **Needle Wash** | Acetonitrile: Water: Formic Acid (80:20:0.1, v/v/v) [1] |

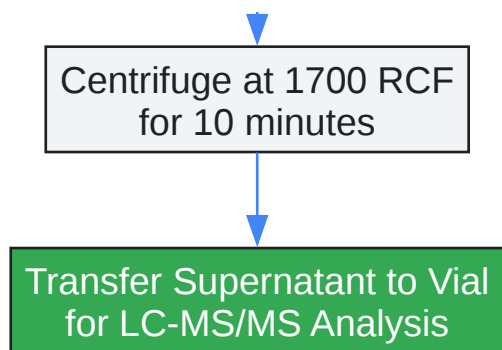
2.4. Preparation of Standards and Quality Controls

- **Stock Solutions:** Prepare separate primary stock solutions of LNG for calibration standards and quality controls (QCs) in methanol at 1 mg/mL [1].
- **Calibration Standards:** Perform serial dilutions of the calibration stock in methanol and spike into blank plasma to create a calibration curve. The validated range is **49.6 to 1500 pg/mL**, with concentrations including 49.6, 120, 250, 500, 750, 1010, 1280, and 1500 pg/mL [1].
- **Quality Controls (QCs):** Prepare QCs from an independent stock solution at four concentration levels: LLOQ (49.6 pg/mL), Low QC (134 pg/mL), Medium QC (420 pg/mL), and High QC (1200 pg/mL) [1].
- **Internal Standard Working Solution:** Prepare a working solution of the internal standard (e.g., 5 ng/mL of norgestrel-d7) in methanol [1].

2.5. Sample Preparation Procedure: Liquid-Liquid Extraction

The following workflow details the sample preparation steps for a robust extraction of levonorgestrel from plasma.





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2.6. Method Validation

The described method has been validated according to standard bioanalytical guidelines [1]. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

Validation Parameter	Performance Result
Linearity Range	49.6 - 1500 pg/mL [1]
Lower Limit of Quantification (LLOQ)	49.6 pg/mL [1]
Accuracy and Precision	Within acceptable limits for intra-day and inter-day analysis [1]
Extraction Efficiency (Recovery)	Efficient extraction achieved via liquid-liquid extraction [1]
Specificity	No significant interference from plasma components [1]
Carryover	Minimized by using an optimized needle wash solvent [1]

Application in Clinical Research

This sensitive method was successfully applied to quantify plasma LNG concentrations in women using a subdermal implant and receiving efavirenz- or nevirapine-based antiretroviral therapy, which is known to

induce LNG metabolism and reduce its exposure [1] [2]. Such applications are pivotal for assessing drug-drug interactions that can impact contraceptive efficacy.

Discussion and Conclusion

The validated LC-MS/MS method provides the necessary sensitivity (LLOQ of 49.6 pg/mL) to quantify the low circulating concentrations of LNG delivered by subdermal implants, which traditional UV-based HPLC or less sensitive MS methods cannot reliably detect [1] [3]. The use of a stable isotope-labeled internal standard (like norgestrel-d7 or the proposed **norgestrel-d5**) is critical for compensating for variability in sample preparation and ionization efficiency in mass spectrometry.

This protocol offers researchers a robust framework for the bioanalysis of levonorgestrel in support of pharmacokinetic and drug-interaction studies.

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References

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